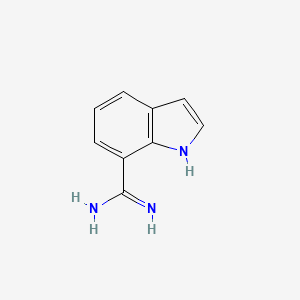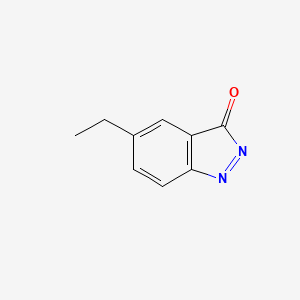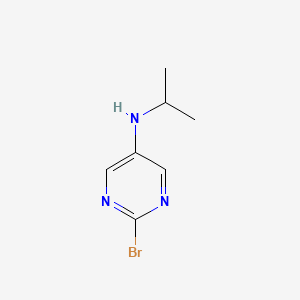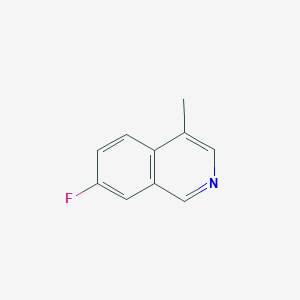
(1-Chloroethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloroethyl)cyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where one hydrogen atom is replaced by a (1-chloroethyl) group
準備方法
Synthetic Routes and Reaction Conditions: (1-Chloroethyl)cyclohexane can be synthesized through several methods. One common approach involves the chlorination of ethylcyclohexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: (1-Chloroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: The major products are alkenes, such as cyclohexene derivatives.
科学的研究の応用
(1-Chloroethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are less documented, derivatives of cyclohexane are often explored for their potential pharmacological properties.
作用機序
The mechanism of action of (1-Chloroethyl)cyclohexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group .
類似化合物との比較
Cyclohexyl chloride: Similar in structure but lacks the ethyl group.
Ethylcyclohexane: Similar but without the chlorine atom.
Cyclohexanol: The hydroxyl group replaces the chlorine atom.
Uniqueness: (1-Chloroethyl)cyclohexane is unique due to the presence of both the cyclohexane ring and the (1-chloroethyl) group. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
1073-43-4 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC名 |
1-chloroethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChIキー |
BTQPKXKDCYSWFM-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)


![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)

